1-Pentadecanol

概述

描述

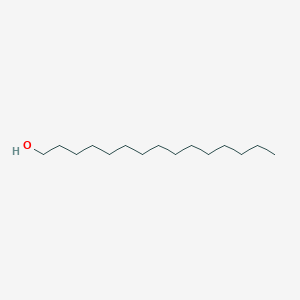

1-Pentadecanol (CAS 629-76-5) is a saturated long-chain fatty alcohol with the molecular formula C₁₅H₃₂O and a molecular weight of 228.42 g/mol . Structurally, it consists of a 15-carbon alkyl chain terminated by a hydroxyl group (-OH). It is classified as a lipid-like molecule and is typically a liquid at room temperature, with commercial grades containing >80% linear C15 chains and minor amounts of C14 homologs .

This compound is utilized in diverse applications, including biofuel additives, antimicrobial agents, and analytical chemistry, owing to its physicochemical properties such as moderate viscosity, oxygen content, and surfactant-like behavior .

准备方法

合成路线和反应条件

十五烷醇可以通过多种方法合成。 一种常见的方法是用还原剂(如氢化铝锂(LiAlH4)或硼氢化钠(NaBH4))还原十五烷酸 . 另一种方法是使用钯碳(Pd/C)等催化剂氢化十五醛 .

工业生产方法

在工业环境中,十五烷醇通常通过氢化从天然来源(如棕榈油或椰子油)中提取的脂肪酸来生产 . 氢化过程包括在催化剂存在下使用高压和高温将脂肪酸转化为相应的醇 .

化学反应分析

反应类型

十五烷醇会发生各种化学反应,包括:

常用试剂和条件

主要形成的产物

科学研究应用

Cosmetic and Personal Care Products

1-Pentadecanol is widely used in cosmetic formulations due to its emollient and thickening properties. It enhances the texture and stability of creams and lotions, making it a valuable ingredient in skin care products. Its role includes:

- Emollient : Provides moisture retention and improves skin feel.

- Thickening Agent : Increases the viscosity of formulations without compromising stability.

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a solubilizing agent for poorly soluble drugs. Its ability to enhance bioavailability makes it particularly useful in drug formulation. Notable research findings include:

- A study demonstrated that this compound has a minimum inhibitory concentration (MIC) of 0.78 μg/mL against Propionibacterium acnes, indicating its potential as an anti-acne agent .

- Computational studies have evaluated its effectiveness as a mycobactericidal disinfectant against Mycobacterium tuberculosis, with promising binding energy results suggesting further research into its therapeutic potential .

Food Industry

In food technology, this compound can act as an emulsifier, stabilizing food products and improving texture. Its presence in plant waxes and beeswax suggests that it may contribute to health benefits such as lowering plasma cholesterol levels when consumed in appropriate amounts .

Research Applications

This compound is frequently employed in scientific research due to its well-defined structure. It serves as a standard for lipid analysis and is utilized in various analytical methods. Key applications include:

- Lipid Analysis : Used as a reference compound for studying lipid metabolism.

- Surfactant Studies : Investigated for its role in the formulation of surfactants for cleaning products .

Case Study 1: Anti-Acne Research

A study conducted in 1994 evaluated the antimicrobial effects of various long-chain alcohols against P. acnes. This compound exhibited the lowest MIC among tested compounds, highlighting its potential as an effective anti-acne treatment .

Case Study 2: Mycobactericidal Activity

In computational studies assessing the binding affinity of various alcohols to mycobacterial receptors, this compound demonstrated significant binding energy values, suggesting its potential use as a disinfectant against tuberculosis .

作用机制

十五烷醇通过多种机制发挥作用,具体取决于其应用。 在生物系统中,它可以被醇脱氢酶等酶代谢成十五醛,十五醛可以进一步氧化成十五烷酸 . 这条代谢途径参与脂质代谢和能量产生的调节 . 在工业应用中,其作用机制涉及它作为表面活性剂或润滑剂的作用,它可以降低表面张力并提供润滑 .

相似化合物的比较

Physical and Chemical Properties

Table 1: Key Properties of 1-Pentadecanol and Homologs

| Compound | Chain Length | Molecular Weight (g/mol) | Physical State (RT) | Melting Point (°C) | Water Solubility (mg/L) |

|---|---|---|---|---|---|

| 1-Tetradecanol | C14 | 214.38 | Solid | 38–40 | 0.1–1.0 |

| This compound | C15 | 228.42 | Liquid | 30–33 | <0.1 |

| 1-Hexadecanol | C16 | 242.44 | Solid | 49–52 | Insoluble |

| 1-Heptadecanol | C17 | 256.47 | Solid | 54–56 | Insoluble |

- Thermodynamics: this compound exhibits intermediate heat capacity values (300–380 K) compared to shorter (C12–C14) and longer (C17) chain alcohols. Its entropy in the liquid phase increases linearly with chain length due to greater molecular flexibility .

- Solubility : Lower water solubility compared to C14 homologs but higher than C16–C18 alcohols, reflecting a balance between hydrophobic alkyl chain and polar -OH group .

Functional Comparisons

Combustion and Fuel Additives

This compound is blended with biodiesel (e.g., Karanja biodiesel) to improve ignition characteristics. Compared to di-tert-butyl peroxide (DTBP), another common additive:

Table 2: Performance in Biodiesel Blends (10% vol. additive)

| Parameter | Diesel | KBD/D + this compound | KBD/D + DTBP |

|---|---|---|---|

| NOx Emissions | Lowest | +3.1% vs. Diesel | +1.8% |

| Smoke Reduction | Baseline | -4.9% | -3.2% |

| CO Reduction | Baseline | -4.9% | -7.6% |

| Cetane Index | 48–52 | +8–10% | +6–8% |

- Mechanism: this compound enhances oxygen availability during combustion, promoting complete oxidation and reducing CO/smoke. However, its catalytic activity raises combustion temperatures, increasing NOx emissions more than DTBP .

Antimicrobial and Bioactivity

Table 3: Antibacterial Activity Against Staphylococcus aureus

| Compound | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| 1-Tetradecanol | 4 | 8 |

| This compound | 4 | 8 |

| 1-Hexadecanol | 256 | ≥512 |

| 1-Heptadecanol | ≥512 | ≥512 |

- This compound and 1-Tetradecanol show potent bactericidal effects (MIC = 4 μg/mL), likely due to membrane disruption via hydrophobic interactions. Longer-chain alcohols (C16–C17) are less effective, possibly due to reduced solubility .

- Aphid Repellency: At 0.15–1.2 mM, this compound significantly reduces aphid populations on wheat leaves, outperforming 1-Hexadecanol and 1-Heptadecanol .

Environmental and Toxicological Impact

Table 4: Aquatic Toxicity (21-day EC10 for Daphnia magna)

| Compound | EC10 (mg/L) |

|---|---|

| 1-Dodecanol (C12) | 0.56 |

| 1-Tetradecanol | 0.12 |

| This compound | 0.012 |

| 1-Hexadecanol | 0.0056 |

- Regulatory thresholds require careful handling in industrial discharges .

生物活性

1-Pentadecanol, a long-chain primary alcohol with the chemical formula C₁₅H₃₂O, has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This article reviews the current understanding of the biological activity of this compound, highlighting its efficacy against various pathogens, potential applications in medicine, and relevant research findings.

This compound is characterized by a straight-chain structure with 15 carbon atoms. Its physical properties include a melting point of approximately 36 °C and a boiling point of around 290 °C. The compound exists in different crystalline forms depending on temperature, notably transitioning from a β-form to an α-form under specific thermal conditions .

Antimicrobial Activity

Antibacterial Properties

This compound exhibits significant antibacterial activity, particularly against Propionibacterium acnes, the bacteria associated with acne. A study reported a minimum inhibitory concentration (MIC) of 0.78 μg/mL, making it one of the most potent long-chain alcohols tested against this bacterium . In comparison, its minimum bactericidal concentration (MBC) was determined to be 1.56 μg/mL .

The antibacterial efficacy of this compound extends to other Gram-positive bacteria as well. It showed an MIC of 6.25 μg/mL against Brevibacterium ammoniagenes but demonstrated minimal effect against Pityrosporum ovale, indicating a selective antimicrobial profile .

Table: Antimicrobial Activity of this compound

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Propionibacterium acnes | 0.78 | 1.56 |

| Brevibacterium ammoniagenes | 6.25 | N/A |

| Pityrosporum ovale | >800 | N/A |

The antibacterial action of long-chain fatty alcohols, including this compound, is believed to involve disruption of bacterial cell membranes. Research indicates that the length of the carbon chain influences both antibacterial activity and membrane-damaging effects . In particular, studies have shown that longer-chain alcohols tend to have enhanced bactericidal effects without significant membrane damage compared to shorter-chain counterparts .

Antifungal Activity

Recent studies have also explored the antifungal properties of this compound. While specific data on its antifungal efficacy is limited, it is part of a broader class of long-chain fatty alcohols that have been evaluated for their potential against various fungal pathogens .

Computational Studies and Future Applications

A computational study investigated the potential use of long-chain alcohols as mycobactericidal agents against Mycobacterium tuberculosis. The binding energy calculations indicated that this compound could serve as a reference compound for developing new mycobactericidal agents due to its favorable interaction with key receptors involved in mycobacterial metabolism .

Table: Binding Energy Estimates for this compound

| Receptor | Binding Energy (ΔG, kcal/mol) |

|---|---|

| InhA | -4.9 |

| MabA | -4.9 |

| PanK | -5.5 |

Case Studies and Research Findings

In a notable case study from 1994, researchers evaluated the effectiveness of various long-chain alcohols as potential anti-acne agents. The findings confirmed that this compound not only inhibited P. acnes effectively but did so with lower irritation potential compared to shorter-chain alcohols . This characteristic makes it a promising candidate for formulations aimed at treating acne without exacerbating skin irritation.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 1-pentadecanol in laboratory settings?

Synthesis typically involves catalytic hydrogenation of pentadecanal or ester reduction (e.g., using LiAlH₄). Purification requires fractional distillation under reduced pressure (≤1 mmHg) due to its high boiling point (~300°C). Gas chromatography (GC) with flame ionization detection (FID) is essential to verify purity (>98%) and detect long-chain alcohol impurities . For small-scale synthesis, preparative HPLC with a C18 column and isocratic elution (methanol/water) is effective .

Q. How can researchers characterize this compound’s thermodynamic properties, such as heat capacity and phase transitions?

Differential scanning calorimetry (DSC) is the gold standard for measuring heat capacity (Cp) and phase transitions. For liquid-phase Cp (300–380 K), values range from 450–550 J·mol⁻¹·K⁻¹, with deviations ≤2% observed in interlaboratory comparisons . Solid-phase transitions require cryogenic DSC (10–300 K), revealing polymorphic behavior common in long-chain alcohols . Thermodynamic databases (e.g., NIST) provide reference data, but experimental validation is critical due to discrepancies in older literature .

Q. What experimental precautions are necessary when handling this compound due to its limited toxicological data?

While acute toxicity is low (LD₅₀ >2000 mg/kg in rodents), wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for aerosol prevention. Waste must be segregated and incinerated to avoid environmental persistence . First-aid protocols: flush eyes/skin with water for 15 minutes; seek medical evaluation for ingestion .

Q. How do researchers address solubility challenges when formulating this compound in aqueous systems?

this compound is hydrophobic (logP ≈6.5). For aqueous dispersions, use surfactants (e.g., Tween-80) or co-solvents (ethanol/acetone). Sonication (20–40 kHz, 30 min) improves emulsification stability. Dynamic light scattering (DLS) monitors particle size (typically 100–500 nm) .

Advanced Research Questions

Q. How should contradictions in reported thermodynamic data for this compound be resolved?

Discrepancies in Cp values (e.g., ±5% across studies) often stem from impurities or calibration errors. Validate instruments using NIST-certified standards (e.g., indium for DSC). Cross-reference data with homologous alcohols (C12–C18) to identify outliers. Statistical tools like Grubbs’ test help detect anomalous datasets .

Q. What strategies optimize this compound’s purification for high-precision applications (e.g., lipid bilayer studies)?

Combine chromatography (silica gel column with hexane/ethyl acetate) and recrystallization (from ethanol at −20°C). Monitor purity via NMR (¹H and ¹³C) to confirm absence of aldehyde/ester precursors. For trace water removal, molecular sieves (3Å) are superior to azeotropic distillation .

Q. How can researchers model this compound’s interactions in lipid bilayers using computational methods?

Molecular dynamics (MD) simulations with CHARMM36 or Martini force fields predict packing density and phase behavior. Key parameters: alkyl chain tilt angle (15–25°) and lateral diffusion coefficients (10⁻⁷–10⁻⁸ cm²/s). Validate simulations with experimental X-ray diffraction (d-spacing ≈4.2 Å) .

Q. What analytical techniques are most reliable for detecting this compound degradation products?

Oxidation produces pentadecanal and carboxylic acids. Use GC-MS with electron impact ionization (EI) for volatile derivatives (e.g., silylated acids). For non-volatile products, HPLC-ELSD (evaporative light scattering detection) provides quantitative analysis .

Q. Methodological Considerations

Q. How should researchers design experiments to study this compound’s environmental persistence?

Employ OECD 301B (ready biodegradability) and OECD 307 (soil degradation) protocols. Analyze degradation products via LC-QTOF-MS. Control variables: pH (6–8), temperature (20–25°C), and microbial activity (soil vs. aquatic matrices) .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Use nonlinear regression (e.g., Hill equation) for IC₅₀ calculations. For small sample sizes, Bayesian hierarchical models reduce Type I/II errors. Open-source tools like R/Brms or Stan are recommended .

属性

IUPAC Name |

pentadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIUXOLGHVXAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32O | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027270 | |

| Record name | 1-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentadecanol is a colorless liquid with a faint odor of alcohol. Floats on water. (USCG, 1999), Liquid, Solid; [Reference #1] White solid; [Alfa Aesar MSDS], Solid | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

572 °F at 760 mmHg (USCG, 1999), 298.00 to 299.00 °C. @ 760.00 mm Hg | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.829 at 122 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.000038 [mmHg] | |

| Record name | 1-Pentadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

629-76-5, 31389-11-4, 67762-25-8 | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031389114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C12-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762258 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PENTADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentadecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.099 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333QVA4G2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °F (USCG, 1999), 45 - 46 °C | |

| Record name | PENTADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8973 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentadecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。